Anagliptin hydrochloride

DPP-4 inhibition enzymatic potency IC50

Standard DPP-4 inhibitors introduce confounding off-target effects on DPP-8/9 and lack lipid-modulating activity, compromising cardiovascular and metabolic research. Anagliptin HCl resolves these limitations: - IC50 = 3.8 nM for DPP-4; >10,000× selectivity over DPP-8/9 (≥67× higher than vildagliptin) - Demonstrated LDL-C and PCSK9 reduction vs. sitagliptin (REASON trial) - Active renal transport via OAT1/OAT3/MDR1/MRP2-ideal for DDI studies Available for immediate shipment in research quantities.

Molecular Formula C19H26ClN7O2
Molecular Weight 419.9 g/mol
Cat. No. B12096270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagliptin hydrochloride
Molecular FormulaC19H26ClN7O2
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl
InChIInChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H
InChIKeySRIIFFBJIKZICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anagliptin Hydrochloride Overview


Anagliptin hydrochloride (CAS 1359670-56-6, free base CAS 739366-20-2) is a 2-methyl pyrazolopyrimidine-derived cyanopyrrolidine-based dipeptidyl peptidase-4 (DPP-4) inhibitor approved in Japan in November 2012 for the treatment of type 2 diabetes mellitus (T2DM) [1]. The compound is co-developed by Kowa, Sanwa Kagaku, and JW Pharmaceutical, and marketed under the brand names Suiny® and Beskoa® . Anagliptin inhibits DPP-4 with an IC50 of 3.8 nM, thereby preventing the degradation of incretin hormones GLP-1 and GIP, which leads to enhanced glucose-dependent insulin secretion and suppression of glucagon release [2]. Unlike many global DPP-4 inhibitors, anagliptin demonstrates a unique combination of high target selectivity and lipid-modulating properties that differentiate it from its closest in-class comparators, including sitagliptin, vildagliptin, alogliptin, and linagliptin [3]. The hydrochloride salt form (MW: 419.91) is the pharmaceutically active species used in clinical formulations and research applications, offering improved aqueous solubility relative to the free base [4].

DPP-4 pathway inhibition research
Lipid-modulation endpoint investigation
DPP-8/DPP-9 off-target selectivity profiling

Why Anagliptin Cannot Be Substituted


Although the eight available DPP-4 inhibitors—including sitagliptin, vildagliptin, alogliptin, linagliptin, saxagliptin, teneligliptin, and gemigliptin—share an identical mechanism of action, they exhibit clinically and experimentally meaningful differences in target selectivity, pharmacokinetic half-life, metabolic pathways, and off-target effects that preclude simple substitution [1]. Anagliptin's cyanopyrrolidine moiety confers a distinct DPP-4 binding profile and a selectivity ratio against DPP-8 and DPP-9 that differs substantially from other gliptins [2]. Moreover, anagliptin demonstrates a unique lipid-lowering effect on low-density lipoprotein cholesterol (LDL-C) that is not observed with sitagliptin, even under statin co-therapy, as demonstrated in the head-to-head REASON trial [3]. Its twice-daily dosing requirement, driven by a terminal half-life of approximately 4.4 hours, contrasts sharply with once-daily agents like sitagliptin and linagliptin, affecting experimental design and therapeutic scheduling [4]. These pharmacodynamic and pharmacokinetic divergences mean that substituting anagliptin with another DPP-4 inhibitor would invalidate comparative analyses, alter study outcomes, and compromise the reproducibility of lipid-focused or cardiovascular research protocols [5].

Lipid-modulation endpoints may not replicate with other DPP-4 inhibitors; LDL-C/PCSK9 context may differ.
DPP-8/DPP-9 selectivity profile differs across gliptins; off-target interpretation may shift.
Shorter terminal half-life and bid dosing create exposure profiles distinct from once-daily agents.

Anagliptin Differentiation Evidence


DPP-4 Enzymatic Potency Comparison

Anagliptin exhibits a DPP-4 inhibitory IC50 of 3.8 nM, positioning it among the more potent gliptins in the class. Sitagliptin demonstrates an IC50 of approximately 18-19 nM, vildagliptin approximately 62 nM, and alogliptin approximately 7 nM [1]. Anagliptin is approximately 4.7-fold more potent than sitagliptin and 16-fold more potent than vildagliptin in direct enzymatic inhibition assays [2]. This enhanced potency may translate to lower required molar doses to achieve equivalent DPP-4 inhibition in experimental systems [3].

DPP-4 IC50
Reported
3.8 nM
Supports potency comparison in DPP-4 inhibition assays
4.7× more potent than sitagliptin (18-19 nM); 16× vs. vildagliptin (62 nM)
DPP-4 inhibition enzymatic potency IC50 in vitro pharmacology target engagement

DPP-8/DPP-9 Off-Target Selectivity

Anagliptin demonstrates >10,000-fold selectivity for DPP-4 over the structurally homologous serine proteases DPP-8 and DPP-9 [1]. In contrast, vildagliptin exhibits only 70- to 150-fold selectivity, while sitagliptin demonstrates approximately 2,600-fold selectivity . Off-target inhibition of DPP-8 and DPP-9 has been linked in preclinical models to multiorgan toxicities including immune dysfunction, impaired wound healing, and severe skin reactions [2]. Anagliptin's superior selectivity profile may reduce the risk of these off-target toxicities in experimental and clinical settings [3].

DPP-8/9 Selectivity
Reported
>10,000-fold
Supports off-target interpretation in selectivity studies
≥67× more selective than vildagliptin; ≥3.8× vs. sitagliptin
target selectivity off-target effects DPP-8 DPP-9 safety pharmacology selectivity ratio

LDL-C Reduction vs. Sitagliptin

In the head-to-head REASON trial (NCT02330406), anagliptin 100 mg twice daily demonstrated LDL-C reduction over 52 weeks in patients with type 2 diabetes and cardiovascular risk factors receiving statin therapy, whereas sitagliptin 50 mg once daily did not produce significant LDL-C lowering [1]. Additionally, anagliptin significantly reduced plasma PCSK9 levels in statin-treated patients compared to sitagliptin, providing a mechanistic basis for its differential lipid effects [2]. In a separate 6-month study comparing anagliptin to glimepiride, anagliptin significantly decreased LDL-C, malondialdehyde-modified LDL, remnant-like particle cholesterol, and visceral fat volume, while glimepiride showed no such lipid improvements despite comparable glycemic control [3].

LDL-C Reduction
Head-to-head
Anagliptin: LDL-C reduction observed; Sitagliptin: no significant change
Reported lipid modulation endpoint context
52-week REASON trial; PCSK9 reduction exclusive to anagliptin
LDL cholesterol lipid metabolism cardiovascular risk statin co-therapy atherosclerosis PCSK9

Arterial Stiffness Improvement vs. Glimepiride

In a 6-month randomized trial comparing anagliptin (n=26) versus glimepiride (n=24) in patients with type 2 diabetes, anagliptin significantly decreased the cardio-ankle vascular index (CAVI), a validated measure of arterial stiffness and predictor of future cardiovascular events, whereas glimepiride showed no improvement [1]. Both agents produced comparable reductions in fasting plasma glucose and HbA1c, indicating that the vascular benefit of anagliptin is independent of its glucose-lowering property [2]. Multiple regression analysis identified that absolute changes in remnant-like particle (RLP) cholesterol and alanine transaminase (ALT) were independently correlated with CAVI improvement (R²=0.445) [3].

CAVI Improvement
Head-to-head
6-month randomized trial; significant CAVI reduction vs. glimepiride
Supports vascular function endpoint context
n=50; CAVI correlated with ΔRLP cholesterol (R²=0.445)
arterial stiffness CAVI cardiovascular outcomes vascular function glimepiride comparator pleiotropic effects

Pharmacokinetic Half-Life Comparison

Anagliptin exhibits a terminal half-life of 4.37 hours following a single 100 mg oral dose in healthy human subjects, which is substantially shorter than sitagliptin (approximately 12.4 hours), linagliptin (>100 hours), and alogliptin (approximately 21 hours) [1]. This short half-life necessitates twice-daily dosing, whereas sitagliptin, linagliptin, and alogliptin are administered once daily [2]. Anagliptin's major inactive carboxylate metabolite (M1) has a longer half-life of 9.88 hours, accounting for 23.4% of total plasma radioactivity AUC [3]. Approximately 73.2% of the dose is excreted unchanged in urine, with active renal elimination far exceeding glomerular filtration rate, indicating involvement of OAT1, OAT3, MDR1, and MRP2 transporters [4].

Terminal Half-Life
Reported
4.37 h
Informs bid dosing in preclinical protocols
Sitagliptin ~12.4 h; Linagliptin >100 h; renal transporter involvement
pharmacokinetics half-life dosing frequency bioavailability metabolism renal clearance

Anagliptin Application Scenarios


Cardiometabolic and Lipid Modulation Research

Procure anagliptin hydrochloride for studies investigating the intersection of glucose homeostasis and lipid metabolism, particularly in statin-treated models where differential LDL-C and PCSK9 modulation is required. The REASON trial (NCT02330406) and PCSK9 differential effects study [8] establish that anagliptin uniquely reduces LDL-C and PCSK9 in head-to-head comparison with sitagliptin, making it the only DPP-4 inhibitor with demonstrated lipid-modifying activity beyond glycemic control. This is particularly valuable for cardiovascular outcome studies and atherosclerosis research where sitagliptin or other gliptins would fail to produce meaningful lipid endpoints .

Vascular Function and Arterial Stiffness Studies

Utilize anagliptin hydrochloride in protocols examining vascular function, arterial stiffness, or endothelial health where glucose-independent effects are of interest. The 6-month randomized comparison with glimepiride demonstrated significant CAVI reduction with anagliptin despite equivalent HbA1c lowering [8]. This vascular benefit, correlated with RLP cholesterol reduction (R²=0.445), has not been demonstrated for other DPP-4 inhibitors in direct comparative studies, positioning anagliptin as the preferred tool compound for investigating DPP-4 inhibitor-mediated vascular protection .

High-Selectivity Pharmacology Studies

Select anagliptin hydrochloride for in vitro and in vivo studies where off-target inhibition of DPP-8 and DPP-9 could confound experimental interpretation. With >10,000-fold selectivity over DPP-8 and DPP-9 [8], anagliptin offers ≥67-fold higher selectivity than vildagliptin (70-150×) and ≥3.8-fold higher selectivity than sitagliptin (~2,600×) . This enhanced selectivity profile reduces the risk of off-target toxicities (immune dysfunction, impaired healing, skin reactions) that are linked to DPP-8/DPP-9 inhibition [10], enabling cleaner pharmacology and improved safety margins in long-term administration studies [11].

Twice-Daily Dosing and Transporter Studies

Employ anagliptin hydrochloride in pharmacokinetic protocols requiring twice-daily dosing schedules or investigation of active renal transporter mechanisms. The compound's short terminal half-life of 4.37 hours [8] distinguishes it from once-daily agents (sitagliptin 12.4 h, linagliptin >100 h) and creates unique exposure profiles for pharmacodynamic modeling. Additionally, anagliptin's active renal elimination via OAT1, OAT3, MDR1, and MRP2 transporters [10] makes it a valuable probe substrate for drug-drug interaction studies and renal transporter pharmacology research [11].

Application
Selection Property
Validation Focus
Cardiometabolic & lipid modulation research
Reported lipid-modulation profile alongside DPP-4 inhibition
LDL-C and PCSK9 endpoint interpretation in statin co-therapy models
Vascular function & arterial stiffness studies
Vascular function improvement independent of glycemic control
CAVI and vascular stiffness endpoint validation
High-selectivity pharmacology studies
High DPP-8/DPP-9 selectivity profile
Off-target pharmacology and safety margin in chronic dosing
Twice-daily dosing & transporter studies
Short terminal half-life and active renal transporter clearance
Bid dosing exposure and drug-drug interaction modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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